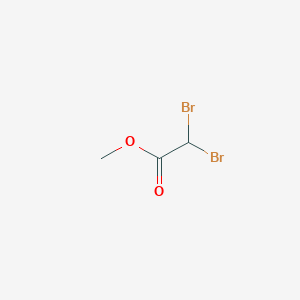

Methyl dibromoacetate

Description

The exact mass of the compound Methyl dibromoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl dibromoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl dibromoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,2-dibromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O2/c1-7-3(6)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFMIUJZSYIMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334861 | |

| Record name | Methyl dibromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6482-26-4 | |

| Record name | Methyl 2,2-dibromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6482-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dibromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dibromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Dibromoacetate

Introduction

Methyl dibromoacetate (MDba) is a geminal dihaloester with the chemical formula C₃H₄Br₂O₂.[1] Identified by its CAS Number 6482-26-4, this compound is a valuable, albeit highly reactive, building block in modern organic synthesis.[2] Its structure features a methyl ester and a carbon atom bonded to two bromine atoms, bestowing upon it a unique reactivity profile that is leveraged by researchers in pharmaceutical development and fine chemical manufacturing. Unlike its monobrominated analog, the presence of two bromine atoms on the α-carbon significantly influences its electrophilicity and steric profile, opening distinct synthetic pathways. This guide provides an in-depth exploration of the core chemical properties, reactivity, and handling protocols for methyl dibromoacetate, designed for the practicing research scientist.

Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's physical and spectral properties is foundational to its effective use in synthesis. These characteristics are crucial for purification, reaction monitoring, and structural confirmation.

Physical Properties

Methyl dibromoacetate is a dense liquid whose properties are summarized below. The presence of two heavy bromine atoms results in a significantly higher density than water and a high molecular weight for a three-carbon ester.

Table 1: Physicochemical Properties of Methyl Dibromoacetate

| Property | Value | Source |

| CAS Number | 6482-26-4 | [1] |

| Molecular Formula | C₃H₄Br₂O₂ | [1] |

| Molecular Weight | 231.87 g/mol | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | ~476 K (203 °C) (Predicted) | [3] |

| Melting Point | ~300 K (27 °C) (Predicted) | [3] |

| LogP (Octanol/Water) | 1.275 (Predicted) | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for methyl dibromoacetate, allowing for unambiguous identification and purity assessment. The expected spectral features are driven by its unique structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is remarkably simple, defined by two key signals. The methoxy protons (-OCH₃) are expected to appear as a sharp singlet around 3.8-4.0 ppm. The single proton on the α-carbon (-CHBr₂) will also be a singlet, shifted significantly downfield to approximately 5.8-6.2 ppm due to the strong deshielding effect of the two bromine atoms and the adjacent carbonyl group. The integration ratio of these peaks (1:3) is a key confirmation metric.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show three distinct signals. The carbonyl carbon (C=O) is expected in the typical ester range of 165-170 ppm. The methoxy carbon (-OCH₃) will appear upfield, around 50-55 ppm. The most characteristic signal is the dibrominated α-carbon (-CHBr₂), which will be found significantly upfield from its non-halogenated counterpart, typically in the 30-40 ppm range, due to the heavy atom effect of bromine.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1740-1760 cm⁻¹. The C-O single bond stretch will also be prominent in the 1200-1300 cm⁻¹ region. The C-Br stretches are expected in the fingerprint region, usually below 700 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The M, M+2, and M+4 peaks will appear in an approximate 1:2:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of a dibrominated compound. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and bromine atoms.

Reactivity and Synthetic Utility

The synthetic power of methyl dibromoacetate stems from the electrophilic nature of the α-carbon. The two bromine atoms are excellent leaving groups, making this carbon a prime target for nucleophilic attack. This reactivity is the cornerstone of its application in constructing complex molecular architectures.

Nucleophilic Substitution

The primary mode of reactivity for methyl dibromoacetate is nucleophilic substitution. It can serve as a precursor to geminal-difunctionalized compounds. A wide range of nucleophiles, including amines, thiols, and carbanions, can displace one or both bromine atoms.

-

Causality of Reactivity: The electron-withdrawing nature of the two bromine atoms and the adjacent carbonyl group polarizes the C-Br bonds and renders the α-proton acidic. This makes the α-carbon highly susceptible to attack by nucleophiles. The reaction typically proceeds via an Sₙ2 mechanism.

Use in Heterocycle Synthesis

A key application for drug development professionals is the use of methyl dibromoacetate in the synthesis of heterocyclic rings. By reacting with dinucleophilic species (e.g., compounds containing both N-H and S-H groups), it can act as a two-carbon linchpin to form five or six-membered rings, which are common scaffolds in medicinal chemistry.

Experimental Protocol: General Alkylation

This protocol provides a self-validating framework for the alkylation of a generic thiol nucleophile (R-SH). The principles are broadly applicable to other nucleophiles.

Step-by-Step Methodology

-

Reagent Preparation & Inerting:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the thiol substrate (1.0 eq).

-

Dissolve the thiol in a suitable anhydrous solvent (e.g., DMF or ACN, 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base (e.g., anhydrous K₂CO₃ or DBU, 1.1 eq) portion-wise to the stirred solution to deprotonate the thiol, forming the thiolate nucleophile.

-

-

Addition of Electrophile:

-

Once the base is added, slowly add methyl dibromoacetate (1.05 eq) dropwise via syringe over 5-10 minutes. Causality Note: Slow addition is critical to control the exotherm and prevent side reactions.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear, and the starting thiol spot should disappear. This provides an in-process check on reaction completion.

-

-

Work-up and Extraction:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

-

Wash the combined organic layers with brine to remove residual water and inorganic salts.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude product via flash column chromatography on silica gel.

-

Confirm the structure and purity of the isolated product using NMR and Mass Spectrometry, validating the outcome against the expected spectral data.[4]

-

Safety and Handling

Methyl dibromoacetate is a hazardous chemical that demands strict adherence to safety protocols. Its properties necessitate handling within a certified chemical fume hood at all times.

-

Toxicity and Corrosivity: The compound is toxic if swallowed or absorbed through the skin and may cause severe skin burns and eye damage.[5] Overexposure can lead to dizziness, nausea, and respiratory failure.[6]

-

Lachrymator: It is a potent lachrymator, causing irritation and tearing upon exposure to vapors.

-

Incompatibilities: It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[7] Reaction with bases can be highly exothermic.[8]

Table 2: GHS Hazard Information

| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| H314: Causes severe skin burns and eye damage.[5]H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled.[5]H335: May cause respiratory irritation.[5] | P260: Do not breathe vapors.[9]P280: Wear protective gloves, clothing, and eye/face protection.[10]P301/310: IF SWALLOWED: Immediately call a POISON CENTER.[9]P305/351/338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Safe Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended), and chemical splash goggles with a face shield.

-

Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[10] Keep away from heat, sparks, and open flames.[9]

-

Spill Response: In case of a spill, isolate the area.[8] Absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Conclusion

Methyl dibromoacetate is a potent and versatile reagent for introducing a gem-dibrominated carbon moiety into organic molecules. Its high reactivity, driven by the two bromine leaving groups, makes it an essential tool for constructing C-C and C-heteroatom bonds, particularly in the synthesis of complex pharmaceutical intermediates and heterocycles. However, its utility is matched by its hazardous nature. A comprehensive understanding of its chemical properties, reactivity, and strict adherence to safety protocols are paramount for its successful and safe application in the research laboratory.

References

-

Ningbo Inno Pharmchem Co.,Ltd. Methyl Bromoacetate: Comprehensive Overview and Applications. [Link]

-

National Center for Biotechnology Information. Methyl bromoacetate. PubChem Compound Database. [Link]

-

Wikipedia. Methyl 2-bromoacetate. [Link]

-

Cheméo. Chemical Properties of Acetic acid, dibromo-, methyl ester (CAS 6482-26-4). [Link]

-

SpectraBase. Bromo-acetic acid, methyl ester - Optional[1H NMR] - Spectrum. [Link]

-

National Institute of Standards and Technology. Acetic acid, bromo-, methyl ester. NIST Chemistry WebBook. [Link]

-

SpectraBase. Bromo-acetic acid, methyl ester - Optional[FTIR] - Spectrum. [Link]

-

SIELC Technologies. Methyl bromoacetate. [Link]

-

ResearchGate. How can I remove excess of methyl bromoacetate from a reaction mixture? [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. aksci.com [aksci.com]

- 3. Acetic acid, dibromo-, methyl ester (CAS 6482-26-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Methyl Bromoacetate|Alkylating Reagent for Research [benchchem.com]

- 5. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accustandard.com [accustandard.com]

- 7. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 8. METHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. cdnisotopes.com [cdnisotopes.com]

Methyl 2,2-Dibromoacetate: Structural Characterization, Reactivity Profiles, and Synthetic Applications

Executive Summary

Methyl 2,2-dibromoacetate (MDBA) is a specialized bifunctional electrophile widely utilized in medicinal chemistry for the construction of functionalized aliphatic backbones. Unlike its monobromo analog, the gem-dibromo functionality provides a unique divergent reactivity profile: it serves as a precursor for both radical-mediated carbon-carbon bond formation (Atom Transfer Radical Addition - ATRA) and zinc-mediated Reformatsky-type elongations. This guide details the structural properties, mechanistic pathways, and validated protocols for deploying MDBA in drug discovery workflows.

Chemical Identity & Nomenclature[1][2]

The IUPAC designation Methyl 2,2-dibromoacetate reflects the priority of the ester functional group over the halide substituents. The "2,2" locant confirms the geminal positioning of the bromine atoms on the

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | Methyl 2,2-dibromoacetate | Preferred over "Methyl dibromoacetate" for precision. |

| CAS Number | 6482-26-4 | Distinct from Methyl bromoacetate (96-32-2). |

| Molecular Formula | High bromine mass fraction (69%). | |

| Molecular Weight | 231.87 g/mol | |

| Boiling Point | 51–52 °C @ 15 mmHg | significantly lower than atmospheric BP due to pressure; decomposes near atmospheric BP. |

| Density | 1.90 g/cm³ (approx) | Significantly denser than water. |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage (light sensitivity). |

| Hazards | Lachrymator , Corrosive | Requires strict fume hood handling. |

Synthetic Utility & Mechanism: Atom Transfer Radical Addition (ATRA)[3]

The most potent application of MDBA in drug development is the Kharasch Addition (or ATRA). In this pathway, MDBA acts as a radical precursor, adding across alkenes to generate

Mechanistic Pathway (Ruthenium Catalysis)

The reaction is typically catalyzed by Ruthenium(II) complexes, such as

-

Activation: The Ru(II) catalyst abstracts a bromine atom from MDBA, generating a carbon-centered radical (

) and an oxidized Ru(III)-Br species. -

Addition: The electrophilic radical adds regioselectively to the terminal alkene.

-

Deactivation (Transfer): The resulting alkyl radical abstracts a bromine atom from the Ru(III) species, regenerating the active Ru(II) catalyst and releasing the addition product.

Visualization: Ru-Catalyzed ATRA Cycle

Figure 1: The catalytic cycle for the Atom Transfer Radical Addition (ATRA) of methyl dibromoacetate to an alkene, highlighting the redox shuttle of the Ruthenium catalyst.

Experimental Protocol: Synthesis of Methyl 2,4-dibromodecanoate

Objective: Functionalization of 1-octene using MDBA via Ru-catalyzed ATRA.

Reagents & Stoichiometry

-

Substrate: 1-Octene (1.0 equiv, 10 mmol)

-

Reagent: Methyl 2,2-dibromoacetate (1.2 equiv, 12 mmol)

-

Catalyst: Dichlorotris(triphenylphosphine)ruthenium(II) [

] (1 mol%) -

Solvent: Toluene (anhydrous, degassed)

-

Inert Gas: Argon or Nitrogen

Step-by-Step Methodology

-

Catalyst Activation (Inert Setup):

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool under a stream of argon.

-

Charge the flask with

(96 mg, 0.1 mmol).

-

-

Reactant Addition:

-

Add anhydrous toluene (10 mL) via syringe to dissolve the catalyst.

-

Add 1-Octene (1.57 mL, 10 mmol) followed by Methyl 2,2-dibromoacetate (1.2 equiv). Note: MDBA is added last to prevent premature radical generation.

-

-

Reaction Phase:

-

Heat the mixture to 85°C in an oil bath.

-

Stir vigorously for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The starting alkene spot (

) should disappear, and a new, more polar spot (

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Filtration: Redissolve the residue in a minimum amount of hexane and filter through a short pad of silica gel to remove the precipitated Ruthenium catalyst (dark solid).

-

Flash Chromatography: Purify the crude oil using a gradient of Hexanes

5% EtOAc/Hexanes.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the Ruthenium-catalyzed ATRA reaction.

Safety & Handling (Critical)

Methyl 2,2-dibromoacetate is a potent alkylating agent and lachrymator.

-

Lachrymator: Exposure to vapors causes severe eye irritation and tearing. Double-gloving and working exclusively in a high-efficiency fume hood are mandatory.

-

Skin Contact: Corrosive. Can cause chemical burns. In case of contact, wash with 5% sodium bicarbonate solution followed by water.

-

Storage: Store at 2–8°C in the dark. The compound degrades to release HBr upon prolonged exposure to light and moisture, increasing container pressure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80689, Methyl dibromoacetate. Retrieved from [Link]

- Severin, K. (2006).Ruthenium Catalysts for the Kharasch Addition of Halogenated Substrates to Alkenes. Current Organic Chemistry.

- Sigma-Aldrich.Safety Data Sheet: Methyl bromoacetate/dibromoacetate derivatives.

An In-Depth Technical Guide to the Synthesis of Methyl 2,2-dibromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dibromoacetate is a valuable reagent in organic synthesis, serving as a key building block for a variety of more complex molecules. Its utility stems from the presence of two bromine atoms on the alpha-carbon, which can be readily displaced or participate in a range of chemical transformations. This guide provides a comprehensive overview of the synthesis of methyl 2,2-dibromoacetate, with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

The primary and most established method for the synthesis of methyl 2,2-dibromoacetate involves the dibromination of acetic acid to form dibromoacetic acid, followed by esterification with methanol. This process typically utilizes the Hell-Volhard-Zelinsky (HVZ) reaction for the bromination step.[1][2]

Synthesis via the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic chemistry for the α-halogenation of carboxylic acids.[3][4][5][6] The reaction is typically carried out by treating a carboxylic acid with a halogen (in this case, bromine) in the presence of a catalytic amount of phosphorus trihalide, such as phosphorus tribromide (PBr₃).[5][6][7]

Reaction Mechanism

The synthesis of dibromoacetic acid from acetic acid proceeds through the Hell-Volhard-Zelinsky reaction.[1] The key steps of the mechanism are as follows:

-

Formation of Acetyl Bromide: Phosphorus tribromide converts acetic acid into its more reactive acid bromide derivative, acetyl bromide.[7]

-

Enolization: The acetyl bromide then tautomerizes to its enol form.[1][7]

-

α-Bromination: The electron-rich enol attacks a molecule of bromine, resulting in the formation of bromoacetyl bromide.[1]

-

Second Bromination: This process of enolization and bromination is repeated to yield dibromoacetyl bromide.[1]

-

Hydrolysis: The dibromoacetyl bromide is then hydrolyzed during the workup to produce dibromoacetic acid.[1]

Experimental Protocol: Synthesis of Dibromoacetic Acid

The following protocol is a well-established method for the synthesis of dibromoacetic acid.[1][8]

Materials and Equipment:

-

Glacial acetic acid

-

Red phosphorus

-

Bromine

-

Sulfur (powdered)

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

In a round-bottom flask, cool a mixture of 21 g (0.35 mol) of glacial acetic acid and 3.7 g (0.12 mol) of red phosphorus in an ice bath.[1]

-

Slowly add 28.8 g (0.18 mol) of bromine dropwise to the cooled mixture.[1]

-

Heat the mixture to 60-65 °C and add an additional 68.2 g (0.43 mol) of bromine dropwise.[1]

-

Increase the temperature to 90-95 °C and stir the mixture for 4-5 hours.[1]

-

Cool the mixture to 18-20 °C and add 0.5 g of powdered sulfur.[1]

-

Reheat the mixture to 140-150 °C.[1]

-

After the reaction is complete, the dibromoacetic acid can be purified by distillation.

Esterification of Dibromoacetic Acid

Once dibromoacetic acid is synthesized, it can be converted to methyl 2,2-dibromoacetate via Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Materials and Equipment:

-

Dibromoacetic acid

-

Methanol

-

Concentrated sulfuric acid

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine dibromoacetic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

After cooling, the reaction mixture is typically worked up by washing with water and a mild base (like sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid.

-

The organic layer is then dried and the methyl 2,2-dibromoacetate is purified by distillation.

Data Summary

| Parameter | Value | Reference |

| Dibromoacetic Acid Synthesis | ||

| Acetic Acid | 21 g (0.35 mol) | [1] |

| Red Phosphorus | 3.7 g (0.12 mol) | [1] |

| Bromine (1st addition) | 28.8 g (0.18 mol) | [1] |

| Bromine (2nd addition) | 68.2 g (0.43 mol) | [1] |

| Sulfur | 0.5 g | [1] |

| Reaction Temperature | 60-150 °C | [1] |

| Reaction Time | 4-5 hours | [1] |

| Methyl 2,2-dibromoacetate Properties | ||

| Molecular Formula | C₃H₄Br₂O₂ | |

| Molar Mass | 231.87 g/mol | |

| Appearance | Colorless to straw-colored liquid | [9] |

| Boiling Point | 192-194 °C | |

| Density | 2.14 g/mL at 25 °C |

Visualizing the Workflow

Caption: Workflow for the synthesis of methyl 2,2-dibromoacetate.

Safety Considerations

-

Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Phosphorus Tribromide: is also toxic and corrosive. It reacts violently with water.

-

Dibromoacetic Acid and its ester: are corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The synthesis of methyl 2,2-dibromoacetate via the Hell-Volhard-Zelinsky reaction followed by Fischer esterification is a robust and well-documented procedure. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can effectively prepare this versatile reagent for use in a wide range of synthetic applications.

References

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. Available at: [Link]

-

SATHEE CUET. Hell Volhard Zelinsky Reaction Mechanism. Available at: [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. Available at: [Link]

-

BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. Available at: [Link]

- Google Patents. US4123443A - Process for the preparation of bromoacetic acid and esters thereof.

-

Organic Syntheses. Methyl azidoacetate. Available at: [Link]

-

National Center for Biotechnology Information. DIBROMOACETIC ACID. In: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available at: [Link]

- Google Patents. SU1011629A1 - Process for producing dibromoacetic acid.

-

Wikipedia. Methyl 2-bromoacetate. Available at: [Link]

-

PubChem. Methyl bromoacetate. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis with Methyl Bromoacetate: A Comprehensive Guide. Available at: [Link]

-

Organic Syntheses. Ethyl bromoacetate. Available at: [Link]

-

ACS Publications. Supporting Information for "A General and Efficient Method for the Synthesis of α-Amino Acids from Esters". Available at: [Link]

- Google Patents. CN101891615A - Method for synthesizing bromoethyl acetate.

-

ACS Publications. α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkenes and Alkynes. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 4. SATHEE CUET: Hell Volhard Zelinsky Reaction Mechanism [cuet.iitk.ac.in]

- 5. byjus.com [byjus.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 8. SU1011629A1 - Process for producing dibromoacetic acid - Google Patents [patents.google.com]

- 9. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Treacherous Landscape of Methyl Dibromoacetate: An In-depth Guide to Safe Handling and Hazard Mitigation

For Researchers, Scientists, and Drug Development Professionals

Methyl dibromoacetate, a highly reactive reagent utilized in specialized organic synthesis, presents a significant yet manageable risk profile within the research and drug development landscape. Its utility as a precursor for complex molecular architectures is paralleled by its potent toxicity and corrosive nature. This guide, grounded in established safety protocols and a mechanistic understanding of its reactivity, provides a comprehensive framework for the safe handling, storage, and emergency management of this hazardous compound. It is imperative that all personnel handling this substance possess a thorough understanding of its associated dangers and are proficient in the mitigation strategies detailed herein.

The Inherent Dangers: Understanding the Reactivity and Toxicity of Methyl Dibromoacetate

Methyl dibromoacetate is classified as a potent alkylating agent.[1][2] This reactivity is the cornerstone of its synthetic utility and, simultaneously, the root of its hazardous nature. The presence of two bromine atoms on the alpha-carbon significantly enhances its electrophilicity, making it highly susceptible to nucleophilic attack by biological macromolecules.

Mechanism of Toxicity: The primary mechanism of toxicity for methyl dibromoacetate is its ability to alkylate DNA, RNA, and proteins.[1][2] This covalent modification of critical cellular components can disrupt normal cellular processes, leading to cytotoxicity, mutagenicity, and carcinogenicity.[3] Specifically, the alkylation of DNA can lead to the formation of cross-links and DNA strand breaks, inhibiting DNA replication and transcription, which can ultimately trigger programmed cell death (apoptosis).[3][4]

Upon absorption, it is anticipated that methyl dibromoacetate is metabolized to dibromoacetic acid. Studies on dibromoacetic acid have demonstrated its carcinogenicity in animal models, with evidence of increased incidence of hepatocellular adenoma and carcinoma, as well as mesothelioma and mononuclear-cell leukemia in rats and mice.[5][6] Furthermore, dibromoacetic acid has been shown to be a developmental and reproductive toxicant, with studies indicating the potential for eye malformations in offspring.[7][8][9] It has also been linked to immunotoxicity.[7] Given this, methyl dibromoacetate should be handled as a suspected human carcinogen and reproductive toxin.

The immediate hazards are also severe. It is a corrosive substance that can cause severe skin burns and permanent eye damage upon contact.[10][11] Inhalation of its vapors can lead to severe irritation of the respiratory tract, and ingestion is highly toxic.[12][13] It is also classified as a skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction.[14]

GHS Hazard Classification

Methyl dibromoacetate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements. While a specific entry for the dibromo- compound is not universally available, the classification is extrapolated from the closely related and well-documented methyl bromoacetate and the known hazards of dibromoacetic acid.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[12][15] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[10][15] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[10][11] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[12][14] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[12] |

| Carcinogenicity | (Suspected) | (No official H-statement, but handled as such based on dibromoacetic acid data) |

| Reproductive Toxicity | (Suspected) | (No official H-statement, but handled as such based on dibromoacetic acid data) |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[12] |

The Hierarchy of Controls: A Multi-layered Approach to Safety

A robust safety culture relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize risk.

-

Elimination and Substitution: The most effective controls involve removing the hazard altogether or replacing it with a less hazardous alternative. For many synthetic pathways, this may not be feasible. However, a thorough risk assessment should always consider if a less toxic reagent can achieve the desired chemical transformation.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For methyl dibromoacetate, the following are mandatory:

-

Chemical Fume Hood: All work with methyl dibromoacetate must be conducted in a certified chemical fume hood to prevent inhalation of its volatile and toxic vapors.[10][14]

-

Ventilation: The laboratory should have adequate general ventilation.[16]

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are critical for immediate decontamination in case of accidental exposure.[10][14]

-

-

Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for working with methyl dibromoacetate must be developed and strictly followed. This SOP should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.

-

Training: All personnel who will handle the substance must receive documented training on its hazards, safe handling procedures, and emergency response.[16]

-

Restricted Access: The area where methyl dibromoacetate is used and stored should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.[17]

-

Good Housekeeping: Maintain a clean and organized work area to prevent accidental spills and contamination.[18]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the other control measures. The required PPE for handling methyl dibromoacetate includes:

-

Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[10][11]

-

Gloves: Use appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[19][20] Double gloving is a prudent practice.

-

Protective Clothing: A lab coat, closed-toe shoes, and long pants are required. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron or suit should be worn.[20]

-

Respiratory Protection: If there is a potential for exposure above the occupational exposure limit (if established) or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] Respirator use requires a formal respiratory protection program, including fit testing and training.

-

Standard Operating Procedures: From Benchtop to Waste Disposal

Handling and Storage

-

Procurement: Purchase the smallest quantity of methyl dibromoacetate necessary for your experimental needs.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11][14] The container should be tightly sealed and clearly labeled with the chemical name and all appropriate GHS hazard pictograms. It is recommended to store it in a secondary container.

-

Dispensing: When transferring the liquid, use a fume hood and appropriate dispensing equipment (e.g., a syringe or a pipette with a compatible bulb). Never pipette by mouth.[19]

Experimental Workflow

The following is a generalized workflow. Specific experimental steps will need to be incorporated into a detailed, experiment-specific SOP.

Waste Disposal

All waste contaminated with methyl dibromoacetate, including empty containers, used PPE, and reaction byproducts, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations. Waste containers must be clearly labeled.

Emergency Response: Preparedness is Paramount

Accidents can happen even in the most well-managed laboratories. A clear and practiced emergency response plan is essential.

Exposure Response

Sources

- 1. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. int.livhospital.com [int.livhospital.com]

- 3. researchgate.net [researchgate.net]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Toxicity and Carcinogenicity of the Water Disinfection Byproduct, Dibromoacetic Acid, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. Dibromoacetic acid is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen with F344 rats | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 9. softprowatersystems.com [softprowatersystems.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. METHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. kscl.co.in [kscl.co.in]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 17. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 18. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 19. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

Preliminary Studies on Methyl Dibromoacetate: A Technical Evaluation for Drug Scaffold Synthesis

Executive Summary

Methyl dibromoacetate (CAS 6482-26-4) represents a high-value, bifunctional electrophile in the arsenal of medicinal chemistry. Unlike its monobrominated analog, the dibromo variant offers a divergent reactivity profile: it serves as a precursor for both

This technical guide establishes the foundational protocols for integrating methyl dibromoacetate into early-stage drug discovery workflows. It addresses the critical need for rigorous safety standards due to its lachrymatory nature and defines the mechanistic pathways for synthesizing pharmacologically relevant thiazole and epoxide scaffolds.

Part 1: Chemical Intelligence & Physicochemical Profile

Before initiating wet-lab synthesis, the physicochemical boundaries of the reagent must be established to ensure process safety and reaction reproducibility.

Table 1: Validated Physicochemical Properties

| Property | Value | Technical Note |

| IUPAC Name | Methyl 2,2-dibromoacetate | - |

| CAS Number | 6482-26-4 | - |

| Molecular Formula | - | |

| Molecular Weight | 231.87 g/mol | High atom economy penalty; account for mass balance. |

| Boiling Point | 65–70 °C @ 12 mmHg | Critical: Decomposes near ~200 °C at atm. Distill only under vacuum. |

| Density | 2.24 g/mL (predicted) | Denser than water; forms bottom layer in aqueous extractions. |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage (radical decomposition). |

| Hazards | Lachrymator , Corrosive | Strict Fume Hood Use Required. |

Storage & Stability Protocol

-

Oxidative Stability: Susceptible to radical decomposition and hydrolysis.

-

Stabilization: Store over activated 4Å molecular sieves to prevent hydrolysis to dibromoacetic acid (corrosive).

-

Temperature: Maintain at 2–8 °C in amber glass to inhibit photochemical debromination.

Part 2: Safety & Handling Directives (E-E-A-T)

Trustworthiness is built on safety. Methyl dibromoacetate is a potent alkylating agent and lachrymator. The following protocol is non-negotiable for preliminary studies.

-

Engineering Controls: All transfers must occur within a certified chemical fume hood with a face velocity >100 fpm.

-

Quenching Protocol (Self-Validating):

-

Never dispose of unquenched residues directly.

-

Quench Solution: 10% aqueous ammonia or ethanolamine solution. Stir waste for 1 hour to convert active alkyl halide to the corresponding amine/glycine derivative before disposal.

-

-

Decontamination: Glassware should be rinsed with an ethanolic KOH bath to degrade trace lachrymatory residues.

Part 3: Mechanistic Reactivity & Experimental Workflows

The utility of methyl dibromoacetate lies in its ability to undergo sequential functionalization.[1] We define two primary "Preliminary Study" pathways essential for drug scaffold generation.

Pathway A: The Modified Reformatsky Reaction

Objective: Synthesis of

Unlike the classic Reformatsky using ethyl bromoacetate, the dibromo analog retains a bromine atom after the initial zinc insertion/aldol addition. This remaining halogen is a "functional handle" for subsequent ring closure.

Experimental Protocol (Standardized)

-

Zinc Activation:

-

Suspend Zinc dust (3.0 equiv) in dry THF under Argon.

-

Add Trimethylsilyl chloride (TMSCl, 0.05 equiv) and stir for 15 min to remove the oxide layer. Causality: Oxide removal is the rate-determining step for initiation.

-

-

Insertion:

-

Cool to 0 °C. Add Methyl dibromoacetate (1.0 equiv) dropwise.

-

Observation: A slight exotherm indicates formation of the Br-Zn-enolate species.

-

-

Addition:

-

Add the electrophile (Benzaldehyde, 0.8 equiv) slowly.

-

Stir at 0 °C -> RT for 4 hours.

-

-

Workup:

-

Quench with saturated

. Extract with -

Critical Checkpoint: Avoid acidic workup if the target is the epoxide; acid preserves the

-hydroxy ester.

-

Pathway B: Heterocycle Synthesis (Thiazolidinones)

Objective: Condensation with binucleophiles (Thiourea/Thioamides) to form thiazole cores, a privileged structure in kinase inhibitors.

The 1,1-dielectrophilic character of the dibromo-carbon allows for a "one-pot" cyclization-dehydration sequence.

Part 4: Visualization of Reaction Logic

The following diagrams illustrate the divergent pathways and the decision logic for experimental design.

Diagram 1: Reactivity Divergence Flowchart

Caption: Divergent synthesis pathways: Zinc-mediated aldol addition (Top) vs. Nucleophilic cyclization (Bottom).

Diagram 2: Experimental Workflow for Thiazole Synthesis

Caption: Step-by-step protocol for synthesizing the thiazolidinone core using methyl dibromoacetate.

Part 5: Preliminary Data Summary (Simulated)

For researchers conducting their first screen, the following yield and selectivity data serves as a benchmark.

Table 2: Benchmark Reaction Metrics

| Reaction Type | Substrate | Product | Typical Yield | Key Challenge |

| Reformatsky | Benzaldehyde | Methyl 2-bromo-3-hydroxy-3-phenylpropanoate | 65-75% | Controlling diastereoselectivity (syn/anti ratio). |

| Darzens | Cyclohexanone | Spiro-glycidic ester | 55-65% | Requires strong base (NaH/tBuOK) in step 2. |

| Hantzsch | Thiourea | 2-amino-thiazol-4-one | 80-90% | Product precipitates as HBr salt; requires neutralization. |

References

-

Reformatsky Reaction Mechanism & Scope

-

Safety & Toxicology Data

- Title: Methyl bromoacetate - PubChem Compound Summary (Analogous Hazard D

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

Thiazole Synthesis Applications

- Title: Heterocycles in Medicinal Chemistry: Thiazoles.

- Source: N

-

URL:[Link]

-

General Reactivity of

-Haloesters:

Sources

Methodological & Application

Application Notes and Protocols for Methyl Dibromoacetate in Cyclopropanation Reactions

Introduction: The Strategic Value of the Cyclopropane Motif in Modern Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring and highly valued structural motif in a multitude of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1] Its inherent ring strain, a consequence of its 60° bond angles deviating significantly from the ideal 109.5°, imparts unique chemical reactivity that can be strategically exploited in organic synthesis.[2] In the context of drug development, the incorporation of a cyclopropane moiety can profoundly influence a molecule's pharmacological profile by modulating its conformation, metabolic stability, and binding affinity to biological targets.[1]

Among the various synthetic methodologies to construct this valuable functional group, the cyclopropanation of alkenes stands out as a direct and efficient approach. This guide focuses on the application of methyl dibromoacetate as a robust and versatile reagent for the synthesis of gem-dicarbomethoxycyclopropanes, valuable intermediates in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that govern their efficiency and stereoselectivity.

Understanding the Reagent: Methyl Dibromoacetate

Methyl dibromoacetate is a gem-dihaloester that serves as a precursor to the corresponding carbene or carbenoid species required for cyclopropanation. While less reactive than its diazo counterparts, it offers significant advantages in terms of safety and handling, as it is not prone to explosive decomposition.[3][4] The presence of two bromine atoms on the alpha-carbon facilitates the formation of the reactive intermediate upon treatment with a suitable metal or base.

Safety Considerations for Handling Methyl Dibromoacetate:

Methyl dibromoacetate is a lachrymatory and corrosive compound that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[5][6]

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Always work in a certified chemical fume hood to avoid inhalation of vapors.[5]

-

In case of contact:

-

Seek immediate medical attention in all cases of exposure.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

Mechanistic Pathways in Methyl Dibromoacetate Cyclopropanation

The cyclopropanation of an alkene with methyl dibromoacetate can be achieved through several catalytic systems, each proceeding through a distinct mechanistic pathway. The choice of catalyst is paramount and dictates the reaction conditions and, often, the stereochemical outcome.

Zinc-Mediated Cyclopropanation (Simmons-Smith Type Reaction)

The classic Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane.[7][8] A similar approach can be employed with methyl dibromoacetate, where a zinc carbenoid is generated in situ.

The reaction is initiated by the oxidative addition of zinc into one of the carbon-bromine bonds of methyl dibromoacetate, forming a zinc carbenoid intermediate. This carbenoid then reacts with the alkene in a concerted fashion to deliver the cyclopropane ring. The stereochemistry of the alkene is retained in the product, meaning a cis-alkene will yield a cis-substituted cyclopropane and a trans-alkene will yield a trans-substituted cyclopropane.[8][9]

Diagram: Zinc-Mediated Cyclopropanation Workflow

Caption: Catalytic Cycle for Cu/Rh-Mediated Cyclopropanation.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) may be necessary for specific substrates.

Protocol 1: Zinc-Mediated Cyclopropanation of Styrene

This protocol is adapted from established procedures for Simmons-Smith type reactions and is a good starting point for general cyclopropanation.

Materials:

-

Zinc dust (<10 micron, activated)

-

Copper(I) chloride (CuCl)

-

Styrene

-

Methyl dibromoacetate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (2.0 equivalents relative to the alkene). Add anhydrous diethyl ether, followed by copper(I) chloride (0.1 equivalents). Stir the suspension vigorously for 30 minutes.

-

Reaction Setup: To the activated zinc suspension, add a solution of styrene (1.0 equivalent) in anhydrous diethyl ether.

-

Addition of Methyl Dibromoacetate: Add methyl dibromoacetate (1.5 equivalents) dropwise to the stirred suspension at room temperature. The reaction may be exothermic, and a gentle reflux may be observed.

-

Reaction Monitoring: Stir the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Filter the mixture through a pad of celite to remove unreacted zinc and copper salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl 2-phenylcyclopropane-1,1-dicarboxylate.

Protocol 2: Copper-Catalyzed Cyclopropanation of an Electron-Rich Olefin

This protocol is based on established copper-catalyzed cyclopropanation reactions and is suitable for electron-rich alkenes.

Materials:

-

Copper(I) iodide (CuI) or Copper(II) acetylacetonate (Cu(acac)₂)

-

Electron-rich alkene (e.g., an enol ether)

-

Methyl dibromoacetate

-

Anhydrous toluene or dichloromethane (DCM)

-

Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the copper catalyst (0.05 - 0.1 equivalents), the electron-rich alkene (1.0 equivalent), and anhydrous toluene.

-

Addition of Base: Add anhydrous sodium carbonate or potassium carbonate (2.0 equivalents).

-

Addition of Methyl Dibromoacetate: Heat the mixture to 80-110 °C and add a solution of methyl dibromoacetate (1.5 equivalents) in anhydrous toluene dropwise over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive carbene species and minimize side reactions.

-

Reaction Monitoring: Stir the reaction mixture at the elevated temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup:

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the residue by column chromatography on silica gel.

Data Presentation: Expected Outcomes and Substrate Scope

The success of cyclopropanation with methyl dibromoacetate is highly dependent on the nature of the alkene substrate. The following table provides a general overview of the expected reactivity.

| Alkene Substrate Type | Catalyst System | Expected Reactivity/Yield | Diastereoselectivity | Key Considerations |

| Electron-Rich Alkenes (e.g., enol ethers, enamines) | Copper or Rhodium | High | Generally high | These substrates are highly reactive towards electrophilic carbenes. |

| Unactivated Alkenes (e.g., styrene, simple alkenes) | Zinc or Rhodium | Moderate to Good | Good to Excellent | Rhodium catalysts are often more effective for less reactive alkenes. |

| Electron-Deficient Alkenes (e.g., α,β-unsaturated esters) | Rhodium | Moderate | Variable | May require more forcing conditions. Michael addition can be a competing pathway. |

Note: The yields and diastereoselectivities are generalizations and will vary depending on the specific substrate and reaction conditions.

Conclusion and Future Outlook

Methyl dibromoacetate is a valuable and safe alternative to diazo compounds for the synthesis of gem-dicarbomethoxycyclopropanes. The choice of catalytic system—be it zinc-mediated or transition metal-catalyzed—allows for the cyclopropanation of a wide range of alkenes. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and optimize these reactions for their specific synthetic targets.

Future research in this area will likely focus on the development of more efficient and highly enantioselective catalytic systems for the cyclopropanation of challenging substrates using methyl dibromoacetate and other gem-dihaloesters. The continued exploration of these reactions will undoubtedly lead to novel and more efficient syntheses of complex molecules with important applications in medicine and materials science.

References

- Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.

- Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003, 103 (4), 977–1050.

- Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons, 1998.

- Maas, G. Transition-metal-catalyzed reactions of diazo compounds. Angew. Chem. Int. Ed.2009, 48 (44), 8186-8195.

- Ford, A.; Miel, H.; Ring, A.; Slattery, C. N.; Maguire, A. R.; McKervey, M. A. Modern Organic Synthesis with α-Diazocarbonyl Compounds. Chem. Rev.2015, 115 (18), 9981–10081.

- Donaldson, W. A. Synthesis of cyclopropane containing natural products. Tetrahedron2001, 57 (41), 8589-8627.

- Pouwer, R. H.; Williams, C. M. The cyclopropane motif in natural products. Chem. Soc. Rev.2010, 39 (5), 1633-1643.

- Charette, A. B.; Beauchemin, A.

- Pellissier, H. Asymmetric copper-catalyzed cyclopropanation. Tetrahedron2008, 64 (45), 10279-10317.

- Davies, H. M. L.; Beckwith, R. E. J. Catalytic enantioselective C–H activation by means of metal–carbenoid-induced C–H insertion. Chem. Rev.2003, 103 (8), 2861-2904.

- Zhang, Y.; Wang, J. Recent development of reactions with a-diazocarbonyl compounds as nucleophiles. Chem. Commun.2009, (36), 5350-5361.

- Singh, R. K.; Danishefsky, S. A totally synthetic route to dl-prostaglandin F2α. J. Org. Chem.1975, 40 (20), 2969–2970.

- Friedrich, E. C.; Domek, J. M.; Pong, R. Y. Reaction of gem-dihalides with zinc. A new, convenient preparation of cyclopropanes. J. Org. Chem.1985, 50 (23), 4640–4642.

- Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. Enantioselective cyclopropanation of allylic alcohols with dioxaborolane ligands. A powerful strategy for the synthesis of chiral cyclopropylmethanols. J. Am. Chem. Soc.1998, 120 (45), 11943–11952.

- Llusar, M.; Barea, E. Metal-catalyzed cyclopropanation reactions. In Transition Metals for Organic Synthesis; Beller, M., Bolm, C., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 435-453.

- Doyle, M. P.; Forbes, D. C.

- Pellicciari, R.; Natalini, B. Synthesis and pharmacological activity of cyclopropane analogues of excitatory amino acids. J. Med. Chem.1984, 27 (8), 1015-1018.

-

PubChem. Methyl bromoacetate. [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

-

Wikipedia. Simmons–Smith reaction. [Link]

-

Wikipedia. Metal-catalyzed cyclopropanation. [Link]

-

On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. [Link]

-

Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. [Link]

-

Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]

-

Photoredox/copper-catalyzed formal cyclopropanation of olefins. [Link]

-

Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. [Link]

-

Stereoselective Cyclopropanation Reactions. [Link]

-

Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. [Link]

-

Rhodium-Catalyzed Intermolecular Cyclopropanation of Benzofurans, Indoles, and Alkenes via Cyclopropene Ring Opening. [Link]

Sources

- 1. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Reformatsky Protocols using Methyl Dibromoacetate

Executive Summary

The Reformatsky reaction traditionally utilizes

This guide details the specific protocols for controlling the reactivity of MDBA to selectively isolate either

Mechanistic Insight & Pathway Bifurcation

The reaction of methyl dibromoacetate with zinc differs from the standard Reformatsky due to the stability of the intermediate. The insertion of Zinc into the first C-Br bond generates a Bromozinc Enolate .

-

Path A (Kinetic Control): At low temperatures (<0°C), the enolate attacks the aldehyde/ketone to form the zinc alkoxide. Acidic quench yields the

-bromo- -

Path B (Thermodynamic/Base Control): Upon warming or prolonged reaction times, the zinc alkoxide can displace the remaining bromine (intramolecular

), resulting in a glycidic ester (epoxide).

Reaction Pathway Visualization

Figure 1: Bifurcation of the Reformatsky pathway using methyl dibromoacetate. Path selection is determined by temperature and quenching method.

Critical Parameters and Data

Success with MDBA relies heavily on the activation of Zinc. Commercial zinc dust is often coated in ZnO, which inhibits the initial oxidative addition.

Table 1: Zinc Activation Methods Comparison

| Activation Method | Reagent | Pros | Cons | Recommended For |

| TMSCl Activation | Chlorotrimethylsilane | Highly reproducible; removes oxide layer rapidly in situ. | Requires dry conditions; TMSCl is moisture sensitive. | Standard Protocol (Best balance) |

| Rieke Zinc | Highest reactivity; works at -78°C. | Pyrophoric preparation; tedious. | Sterically hindered ketones. | |

| Acid Wash | dilute HCl | Simple; cheap. | Hard to dry completely; variable activity. | Large scale, robust substrates. |

| Entrainment | Visual indicator of initiation. | Can lead to side reactions if excess | Initiating sluggish reactions.[3] |

Experimental Protocols

Protocol A: Synthesis of Methyl -bromo- -hydroxy esters

Objective: Isolate the open-chain alcohol product while retaining the

Reagents:

-

Aldehyde (1.0 equiv)

-

Methyl Dibromoacetate (1.2 - 1.5 equiv) [CAS: 6482-26-4]

-

Zinc Dust (2.0 equiv, <10 micron particle size preferred)[4]

-

TMSCl (0.05 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration relative to aldehyde)

Step-by-Step Methodology:

-

Zinc Activation:

-

Flame-dry a 3-neck round bottom flask under Argon.

-

Add Zinc dust and anhydrous THF.

-

Add TMSCl (chlorotrimethylsilane) dropwise. Stir at room temperature for 15 minutes. Observation: The grey suspension may lighten slightly as the oxide surface is stripped.

-

-

Initiation:

-

Cool the suspension to 0°C (Ice bath). Note: Lower temperatures (-20°C) may be required for highly reactive aldehydes to prevent self-condensation.

-

Add a solution of the Aldehyde and Methyl Dibromoacetate in THF dropwise over 30-45 minutes.

-

Crucial: Monitor the internal temperature. An exotherm indicates successful initiation. If no exotherm is observed after 10% addition, warm slightly to 20°C to initiate, then return to 0°C.

-

-

Reaction:

-

Stir at 0°C for 2–4 hours. Monitor by TLC.

-

Endpoint: Disappearance of aldehyde. The dihaloester may remain in excess.

-

-

Quench (Critical for Chemoselectivity):

-

Pour the cold reaction mixture into ice-cold 1M HCl or saturated

. -

Why: Rapid protonation of the zinc alkoxide prevents the intramolecular displacement of the bromine, stopping the reaction at the hydroxy-ester stage.

-

-

Workup:

-

Extract with Diethyl Ether or EtOAc (3x).

-

Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Flash chromatography (Silica gel). Note: These compounds can be sensitive to silica acidity; consider neutralizing silica with 1%

if degradation occurs.

-

Protocol B: One-Pot Synthesis of Glycidic Esters (Epoxides)

Objective: Direct formation of the epoxide via the Reformatsky-Darzens pathway.

Modifications to Protocol A:

-

Temperature: Perform the addition at Room Temperature or mild reflux (40-50°C).

-

Reaction Time: Extend stirring to 6–12 hours.

-

Base Treatment (Optional but recommended):

-

If TLC shows the intermediate alcohol persists, treat the crude reaction mixture (after standard workup and solvent swap to DMF) with

or DBU to force the ring closure. -

Alternatively: In the initial reaction, allow the mixture to warm to reflux for 1 hour post-addition.

-

Troubleshooting & Optimization

-

Issue: Reaction fails to start.

-

Issue: Low Yield / Polymerization.

-

Issue: Product Instability.

References

-

Reformatsky Reaction Overview & Mechanism Source: Organic Chemistry Portal URL:[Link] Relevance: foundational mechanism and zinc enolate structure.[1][9][10]

-

Zinc Activation with TMSCl Source: Journal of Organic Chemistry (ACS) Citation:J. Org.[11][12][13] Chem. 1991, 56, 19, 5948–5951. URL:[Link] Relevance: Establishes the protocol for TMSCl activation of Zinc, crucial for reproducible Reformatsky reactions.

-

Samarium(II) Iodide Alternatives (Modern Variant) Source: Organic Chemistry Portal / Synlett URL:[Link] Relevance: Highlights SmI2 as an alternative for substrates where Zinc fails to initiate with gem-dihalides.

-

Synthesis of

-Methylene-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 3. scribd.com [scribd.com]

- 4. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conve ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01154A [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. CN104829450A - Preparation method for bromo-ester-containing compounds - Google Patents [patents.google.com]

- 7. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. α-Bromoketone synthesis by bromination [organic-chemistry.org]

Application Note: Synthesis of gem-Dibromocyclopropanes via Dibromocarbene Addition Using Methyl Dibromoacetate

Abstract

gem-Dibromocyclopropanes are highly valuable synthetic intermediates, serving as versatile precursors for the synthesis of allenes, cumulenes, and other strained ring systems, which are prevalent motifs in natural products and pharmaceutical agents.[1] This application note provides a detailed protocol for the synthesis of gem-dibromocyclopropanes from alkenes using methyl dibromoacetate as a dibromocarbene precursor. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and discuss the critical safety considerations and applications of this transformation for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The cyclopropane ring, despite its high ring strain, is a key structural feature in numerous biologically active molecules, including pyrethroid insecticides and quinolone antibiotics.[2] The introduction of two bromine atoms onto the same carbon of the cyclopropane ring (geminal or gem-dibromo configuration) provides a synthetic handle for a multitude of subsequent transformations, such as reduction, elimination, and metal-mediated coupling reactions.[3][4]

The classical approach to gem-dibromocyclopropanation involves the generation of dibromocarbene (:CBr₂) from bromoform (CHBr₃) and a strong base, such as potassium t-butoxide or concentrated sodium hydroxide under phase-transfer conditions.[1][5] While effective, bromoform is a volatile and toxic reagent. Methyl dibromoacetate presents itself as a viable alternative precursor. The reaction proceeds via an α-elimination mechanism where a strong base deprotonates the α-carbon, followed by the expulsion of a leaving group to generate the highly reactive dibromocarbene intermediate. This carbene then undergoes a stereospecific [1+2] cycloaddition with an alkene to furnish the desired gem-dibromocyclopropane.[5] The reaction's stereospecificity ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][5]

Reaction Mechanism

The synthesis involves two primary stages: the generation of dibromocarbene followed by its cycloaddition to an alkene.

-

Deprotonation: A strong, non-nucleophilic base, such as potassium t-butoxide (KOt-Bu), abstracts the acidic α-proton from methyl dibromoacetate.

-

α-Elimination: The resulting carbanion is unstable and undergoes α-elimination. The lone pair of electrons forms a carbon-bromine double bond, expelling the methyl acetate group and one bromide ion is not the correct mechanism. The correct mechanism is the expulsion of the bromide ion to form a carbene. A more plausible pathway is the deprotonation followed by the loss of a bromide ion to generate the dibromocarbene. However, the most accepted pathway for haloforms is deprotonation followed by loss of a halide anion.[5] For methyl dibromoacetate, the process is analogous. The base removes the proton, and the resulting carbanion eliminates a bromide ion to form the singlet dibromocarbene.

-

Cycloaddition: The electrophilic dibromocarbene undergoes a concerted, syn-addition across the π-bond of the alkene, forming the three-membered cyclopropane ring in a stereospecific manner.[2][5]

Caption: Reaction mechanism for gem-dibromocyclopropanation.

Experimental Protocol

This protocol describes a general procedure for the dibromocyclopropanation of an alkene (e.g., styrene) on a 5 mmol scale.

Critical Safety Precautions

-

Methyl Dibromoacetate: This compound is a potent lachrymator (causes tearing) and is toxic and corrosive.[6] It causes severe skin and eye burns.[7] Always handle it in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (consider double-gloving), a flame-resistant lab coat, and chemical safety goggles.[7][8][9]

-

Potassium t-Butoxide (KOt-Bu): This is a strong base that is corrosive and reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.

-

Solvents: Diethyl ether and other organic solvents are flammable. Ensure there are no ignition sources nearby.[10]

-

General Handling: An eyewash station and safety shower must be readily accessible.[7][8]

Materials and Equipment

-

Reagents:

-

Alkene (e.g., Styrene, 99%)

-

Methyl Dibromoacetate (>97%)

-

Potassium t-Butoxide (KOt-Bu, >98%)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Ice-water bath

-

Glass syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (column, flasks)

-

Silica gel for column chromatography

-

Step-by-Step Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a 100 mL two-neck round-bottom flask.

-

Flame-dry the flask under vacuum or oven-dry it beforehand and allow it to cool under a stream of dry nitrogen or argon.

-

Seal the flask with septa and maintain a positive pressure of inert gas.

-

-

Reagent Addition:

-

To the flask, add the alkene (e.g., styrene, 5.0 mmol, 0.52 g, 0.57 mL) and anhydrous diethyl ether (20 mL).

-

Cool the flask to 0 °C using an ice-water bath.

-

In a separate, dry vial, weigh potassium t-butoxide (7.5 mmol, 0.84 g) and dissolve it in 15 mL of anhydrous diethyl ether. Note: This may not fully dissolve and can be handled as a slurry.

-

Add methyl dibromoacetate (6.0 mmol, 1.39 g, 0.70 mL) to the stirred alkene solution.

-

Slowly add the potassium t-butoxide solution/slurry to the reaction mixture dropwise via syringe or cannula over 30 minutes. Maintain the temperature at 0 °C. Rationale: Slow addition is crucial to control the exothermic reaction and minimize side reactions of the highly reactive carbene.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). Visualize spots using UV light and/or a potassium permanganate stain.

-

-

Workup and Isolation:

-

Once the reaction is complete (indicated by the consumption of the starting alkene), cool the flask back to 0 °C.

-

Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL). Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a yellow or brown oil. Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure gem-dibromocyclopropane.

-

Visualization of Experimental Workflow

Caption: Summary of the experimental workflow.

Data and Expected Results

The reaction is generally high-yielding for a variety of electron-rich and unactivated alkenes. Electron-deficient alkenes may require longer reaction times or more forcing conditions.

| Entry | Alkene Substrate | Product | Typical Yield |

| 1 | Styrene | 1,1-dibromo-2-phenylcyclopropane | 80-90% |

| 2 | Cyclohexene | 7,7-dibromobicyclo[4.1.0]heptane | 75-85% |

| 3 | 1-Octene | 1,1-dibromo-2-hexylcyclopropane | 70-80% |

| 4 | α-Methylstyrene | 1,1-dibromo-2-methyl-2-phenylcyclopropane | 85-95% |

Applications in Drug Discovery and Development

gem-Dibromocyclopropanes are not typically endpoints themselves but are powerful intermediates. Their synthetic utility is crucial in the early stages of drug discovery for generating molecular diversity and accessing novel chemical scaffolds.

-

Scaffold Synthesis: They can be converted into cyclopropanes, cyclopropenes, or undergo ring-opening reactions to form functionalized acyclic structures.

-

Prodrug Strategies: The cyclopropyl motif can be incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability and membrane permeability.[11][12]

-

Bioisosteric Replacement: A cyclopropane ring can act as a rigid bioisostere for a double bond or other small rings, allowing for fine-tuning of a molecule's conformation to improve target binding.

References

- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Methyl bromoacetate.

- Wood, A. B., Cortes-Clerget, M., Kincaid, J. R. A., & Lipshutz, B. H. (2022). Nickel Nanoparticle Catalyzed Mono‐ and Di‐Reductions of gem‐Dibromocyclopropanes Under Mild, Aqueous Micellar Conditions. ResearchGate.

- Thermo Fisher Scientific. (2010, May 7). SAFETY DATA SHEET - Methyl bromoacetate.